2-(3-Chlorophenyl)cyclobutan-1-OL
Description
Properties
Molecular Formula |
C10H11ClO |
|---|---|
Molecular Weight |
182.64 g/mol |
IUPAC Name |
2-(3-chlorophenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C10H11ClO/c11-8-3-1-2-7(6-8)9-4-5-10(9)12/h1-3,6,9-10,12H,4-5H2 |
InChI Key |
IDEGIGZKZAVEJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1C2=CC(=CC=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Cyclobutane Core Construction via Cycloaddition
One common approach to cyclobutane derivatives is the [2+2] cycloaddition of alkenes or alkynes with appropriate reagents. For this compound, a strategy involves:
- Using 3-chlorostyrene or a related 3-chlorophenyl-substituted alkene as a starting material.
- Performing a photochemical or catalytic [2+2] cycloaddition with an alkene or ketene to form the cyclobutane ring.
- Subsequent functionalization to introduce the hydroxyl group at the 1-position.
This method allows for regioselective incorporation of the 3-chlorophenyl substituent on the cyclobutane ring.
Ring Expansion and Functional Group Transformation
Another approach involves ring expansion of smaller cyclic precursors or functionalization of pre-formed cyclobutanones:
- Starting from 2-chloro-1-(3-chlorophenyl)cyclobutanone, reduction with suitable reagents (e.g., sodium borohydride) can yield this compound.
- Acid-catalyzed ring expansion reactions have been reported for related cyclobutanols, which can be adapted to introduce the chlorophenyl substituent.
Multi-step Synthesis via Organometallic Intermediates
Research shows that cyclobutane derivatives with aryl substituents can be synthesized through organometallic intermediates:
- Formation of a stable carbanion at the cyclobutane ring via treatment with reducing agents such as tetrakis(dimethylamino)ethylene (TDAE).
- Reaction of this intermediate with aryl aldehydes or imines bearing a 3-chlorophenyl group.
- Purification by chromatographic methods yields the target cyclobutanol.
This method was adapted in recent studies for related chlorophenyl-substituted cyclobutane derivatives, demonstrating good selectivity and yield.
Experimental Data and Conditions
Purification and Characterization
- Purification is typically achieved by column chromatography using solvents such as dichloromethane and ethyl acetate.
- Characterization methods include:
- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ and $$^{13}C$$ NMR confirm the cyclobutane ring and chlorophenyl substitution.
- Infrared Spectroscopy (IR): Presence of hydroxyl group (broad O-H stretch around 3200-3500 cm$$^{-1}$$).
- Mass Spectrometry (MS): Molecular ion peak consistent with C10H11ClO.
- Melting Point: Specific to the synthesized compound batch.
Research Findings and Comparative Analysis
- The use of TDAE-mediated carbanion formation has been shown to be effective for related cyclobutane derivatives bearing aryl substituents, with yields around 60% and good selectivity.
- Acid-catalyzed ring expansion methods provide an alternative but may require careful control of reaction parameters to avoid side reactions.
- Reduction of cyclobutanones is a straightforward approach but depends on the availability of the ketone precursor and control of stereochemistry.
- The presence of the 3-chlorophenyl group influences the reactivity and stability of intermediates, necessitating mild reaction conditions.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Photochemical [2+2] Cycloaddition | 3-Chlorostyrene, alkene, UV light or catalyst | Direct ring formation, regioselective | Requires specialized equipment, moderate yield |
| Reduction of Cyclobutanone | NaBH4, LiAlH4 | Simple, high yield | Needs cyclobutanone precursor, stereocontrol needed |
| Organometallic Carbanion Route | TDAE, aryl sulfonamide imine, low temp, inert atmosphere | Good selectivity, adaptable | Sensitive to moisture/air, multi-step synthesis |
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)cyclobutan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
2-(3-Chlorophenyl)cyclobutan-1-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)cyclobutan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group and the 3-chlorophenyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Positional Isomer: 2-(4-Chlorophenyl)cyclobutan-1-OL
The 4-chloro isomer (CAS: 1823886-68-5) shares the same molecular formula and weight but differs in the position of the chlorine atom on the phenyl ring. Key differences include:
| Property | 2-(3-Chlorophenyl)cyclobutan-1-OL | 2-(4-Chlorophenyl)cyclobutan-1-OL |
|---|---|---|
| Chlorine Position | 3-position | 4-position |
| Molecular Weight | 182.64 g/mol | 182.64 g/mol |
| Electronic Effects | Meta-substitution (moderate electron-withdrawing) | Para-substitution (stronger resonance effects) |
| Potential Reactivity | Higher steric hindrance near hydroxyl group | Reduced steric hindrance |
Aromatic Thiazoline Derivatives ()
Compounds such as 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides and 2-(arylidenehydrazono)-4-(4-bromophenyl)-3-(3-chlorophenyl)-2,3-dihydrothiazoles share the 3-chlorophenyl moiety but incorporate thiazoline or thiazole rings.
| Feature | This compound | Thiazoline Derivatives |
|---|---|---|
| Core Structure | Cyclobutanol | Thiazoline/Thiazole |
| Functional Groups | Hydroxyl, chloroaryl | Hydrazinecarbothioamide, bromophenyl |
| Synthesis Complexity | Likely moderate | High (multi-step reactions) |
| Applications | Underexplored | Potential bioactive agents (e.g., antimicrobial, anticancer) |
These compounds were characterized using mass spectrometry and molecular modeling, which could inform analogous studies on this compound.
Benzothiazole Acetamide Derivatives ()
European Patent EP3348550A1 describes N-(6-substituted-benzothiazole-2-yl)-2-(3-chlorophenyl)acetamides , which feature a 3-chlorophenyl group linked to a benzothiazole core.
| Feature | This compound | Benzothiazole Acetamides |
|---|---|---|
| Core Structure | Cyclobutanol | Benzothiazole |
| Functional Groups | Hydroxyl | Acetamide, trifluoromethyl/methoxy |
| Electronic Profile | Electron-withdrawing (Cl, OH) | Enhanced lipophilicity (CF₃, OCH₃) |
| Potential Use | Unreported | Likely pharmaceutical (e.g., kinase inhibitors) |
The benzothiazole derivatives leverage the 3-chlorophenyl group for target binding, while substituents like trifluoromethyl enhance metabolic stability. This suggests that this compound could similarly be functionalized for drug discovery .
Cycloalkanol Analogues: 1-Methylcyclopentanol ()
1-Methylcyclopentanol (CAS: 1462-03-9) shares a strained cycloalkanol structure but lacks aromatic substitution.
| Property | This compound | 1-Methylcyclopentanol |
|---|---|---|
| Ring Size | Cyclobutane (4-membered) | Cyclopentane (5-membered) |
| Ring Strain | Higher | Lower |
| Boiling Point | Not available | ~175–180°C (estimated) |
| Reactivity | More reactive due to strain | Moderate |
The cyclobutane ring in this compound likely increases its susceptibility to ring-opening reactions compared to cyclopentanols .
Biological Activity
2-(3-Chlorophenyl)cyclobutan-1-OL is a cyclobutane derivative that has garnered attention for its potential biological activities. The unique cyclobutane structure, combined with the chlorophenyl substituent, suggests a range of interactions with biological targets, making it a compound of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is CHClO, with a molecular weight of approximately 196.64 g/mol. Its structure features:
- A cyclobutane ring
- A hydroxyl group (-OH)
- A chlorinated phenyl ring
These functional groups contribute to its reactivity and potential biological activity.
The biological activity of this compound is thought to arise from its ability to interact with various molecular targets:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with proteins and enzymes, influencing their activity.
- Halogen Bonding : The chlorine atom may participate in halogen bonding, enhancing the compound's binding affinity to biological targets.
Biological Activity Overview
Research has indicated several potential biological activities for this compound:
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit antimicrobial properties. The presence of the chlorophenyl group may enhance these effects through increased lipophilicity, allowing better membrane penetration.
Anti-inflammatory Effects
Preliminary investigations suggest that this compound may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory processes.
Analgesic Properties
Similar cyclobutane derivatives have demonstrated analgesic effects in rodent models. The mechanism may involve modulation of pain pathways, possibly through interaction with cannabinoid receptors or other pain-related pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of cyclobutane derivatives, including this compound:
- Study on Pain Modulation : In a rodent model, compounds structurally related to this compound exhibited significant analgesic effects without inducing conditioned place preference, indicating low addiction potential .
- Antimicrobial Evaluation : A series of cyclobutane derivatives were tested against various bacterial strains. Results indicated that modifications to the chlorophenyl substituent influenced antimicrobial efficacy, with certain analogs showing potent activity against resistant strains.
- Inflammatory Response Assessment : In vitro studies demonstrated that analogs could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in inflammatory diseases .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling 2-(3-Chlorophenyl)cyclobutan-1-OL in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves (≥11 mil thickness) for routine handling and butyl rubber gloves (>4-hour breakthrough time) during spills or prolonged exposure . Safety goggles and lab coats are mandatory.
- Ventilation : Use fume hoods to minimize inhalation risks, as chlorinated aromatic compounds may release toxic vapors under heating .
- Spill Management : Absorb spills with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste. Avoid discharge into waterways .
- First Aid : For skin contact, wash with soap and water. For eye exposure, irrigate with water for 15 minutes and seek medical attention .
Q. How can the structure of this compound be confirmed spectroscopically?
- Methodological Answer :
- NMR Analysis :
- ¹H NMR : The cyclobutane ring protons (δ 2.5–3.5 ppm) and hydroxyl proton (δ 1.8–2.2 ppm) confirm the cyclobutanol core. Aromatic protons from the 3-chlorophenyl group appear as a multiplet (δ 7.2–7.4 ppm) .
- ¹³C NMR : Peaks at ~145 ppm (C-Cl) and ~75 ppm (C-OH) validate substituent positions.
- Mass Spectrometry : Molecular ion peak at m/z 182.6 (C₁₀H₁₁ClO⁺) with fragmentation patterns (e.g., loss of H₂O at m/z 164.5) .
- IR Spectroscopy : Broad O-H stretch (~3200 cm⁻¹) and C-Cl absorption (~750 cm⁻¹) .
Advanced Research Questions
Q. What synthetic routes are effective for this compound, and what are common challenges?
- Methodological Answer :
- Cyclization Strategies :
| Method | Conditions | Yield (%) | Pitfalls |
|---|---|---|---|
| Photochemical [2+2] | UV light, benzene solvent | 30–40 | Low regioselectivity |
| Ring-Closing Metathesis | Grubbs catalyst, CH₂Cl₂, 40°C | 50–60 | Catalyst cost and sensitivity |
- Post-Functionalization : Introduce the 3-chlorophenyl group via Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃, DMF) .
- Challenges : Steric hindrance from the cyclobutane ring reduces coupling efficiency. Optimize ligand choice (e.g., SPhos) and reaction time .
Q. How does the 3-chlorophenyl substituent influence reactivity and bioactivity compared to other halogenated analogs?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing Cl group increases electrophilicity at the cyclobutanol oxygen, enhancing nucleophilic substitution reactions (e.g., tosylation) .
- Biological Activity :
| Compound | IC₅₀ (μM) Enzyme X | LogP |
|---|---|---|
| 2-(3-Cl-Ph)-cyclobutanol | 0.45 | 2.8 |
| 2-(4-F-Ph)-cyclobutanol | 1.20 | 2.5 |
- The 3-chlorophenyl group improves binding to hydrophobic enzyme pockets (e.g., cytochrome P450) due to optimal LogP and steric fit .
Q. What computational approaches predict target interactions for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2). The 3-chlorophenyl group shows π-π stacking with Phe518, while the hydroxyl forms hydrogen bonds with Arg120 .
- MD Simulations : GROMACS simulations (100 ns) reveal stable binding in the active site, with RMSD <2.0 Å after equilibration .
- QSAR Models : Develop models using descriptors like ClogP and polar surface area to predict antimicrobial activity against S. aureus .
Q. How can contradictory data on metabolic pathways of chlorophenyl-cyclobutanol derivatives be resolved?
- Methodological Answer :
- In Vitro Assays : Use liver microsomes (human/rat) with NADPH cofactor to identify primary metabolites (e.g., hydroxylation at C3 of cyclobutane vs. dechlorination) .
- Isotopic Labeling : Track ¹⁴C-labeled compound in urine/fecal samples to distinguish phase I/II metabolism pathways.
- Cross-Study Comparison : Normalize data using CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to isolate enzyme contributions .
Data Contradiction Analysis
Example : Discrepancies in reported LogP values (2.8 vs. 3.2) for this compound.
- Resolution :
- Experimental Validation : Measure LogP via shake-flask method (octanol/water) under standardized pH (7.4) and temperature (25°C).
- Computational Check : Compare results with ChemAxon and ACD/Labs predictions to identify outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
